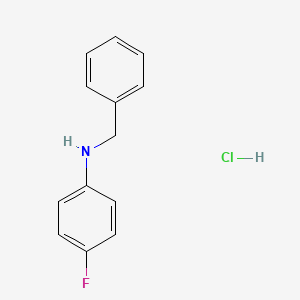
N-Benzyl-4-fluoroaniline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-4-fluoroaniline Hydrochloride is an organic compound with the molecular formula C13H13ClFN and a molecular weight of 237.7 g/mol . This compound is characterized by the presence of functional groups such as carbonyl groups, benzyl groups, and amines . It is primarily used in research and development due to its unique kinetic and mechanistic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-fluoroaniline Hydrochloride typically involves the hydrogenation of N-benzyl-4-fluoroaniline. This process is catalyzed by palladium in a semi-batch reactor . The reaction conditions, including temperature, hydrogen pressure, solvent type, and buffer, are carefully controlled to optimize the reaction pathways . The hydrogenation process can lead to both debenzylation and defluorination, resulting in the formation of 4-fluoroaniline as a major product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of palladium catalysts and controlled reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-Benzyl-4-fluoroaniline Hydrochloride undergoes various chemical reactions, including:
Hydrogenation: Catalyzed by palladium, leading to debenzylation and defluorination.
Desulfurization and Dehydrogenation: These reactions are influenced by the compound’s functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in hydrogenation reactions.
Hydrogen Gas: Essential for hydrogenation processes.
Solvents and Buffers: Used to control reaction conditions.
Major Products:
4-Fluoroaniline: Formed as a major product during hydrogenation.
Aplicaciones Científicas De Investigación
N-Benzyl-4-fluoroaniline Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and mechanistic studies.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Benzyl-4-fluoroaniline Hydrochloride involves its interaction with various molecular targets and pathways. The compound’s functional groups, such as amines and benzyl groups, play a crucial role in its reactivity and interaction with other molecules . The hydrogenation process, catalyzed by palladium, leads to the formation of 4-fluoroaniline and aniline, which are key intermediates in various chemical reactions .
Comparación Con Compuestos Similares
4-Fluoroaniline: An organofluorine compound used as a precursor in medicinal chemistry.
N-Benzyl-4-chloroaniline: Similar in structure but with a chlorine atom instead of fluorine.
N-Benzyl-4-bromoaniline: Contains a bromine atom, leading to different reactivity.
Uniqueness: N-Benzyl-4-fluoroaniline Hydrochloride is unique due to its specific functional groups and the ability to undergo both debenzylation and defluorination. This dual reactivity makes it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C13H13ClFN |
|---|---|
Peso molecular |
237.70 g/mol |
Nombre IUPAC |
N-benzyl-4-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C13H12FN.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9,15H,10H2;1H |
Clave InChI |
HFJJXNYCSVVANP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Trifluoromethyl)anthracen-9-yl]methanol](/img/structure/B15061151.png)
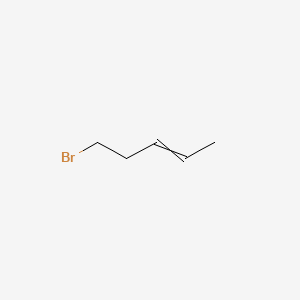
![Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate](/img/structure/B15061161.png)

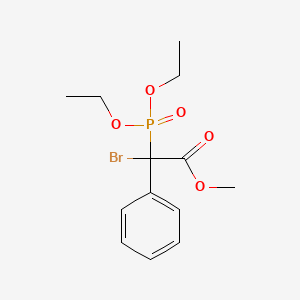


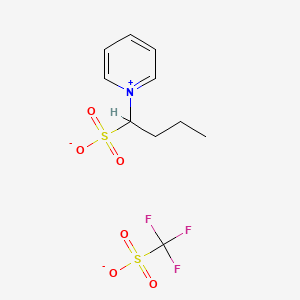
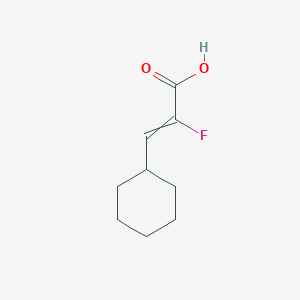
![1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium](/img/structure/B15061207.png)

![5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B15061238.png)
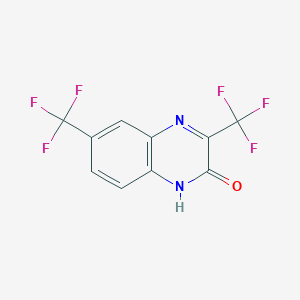
![6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061249.png)
